molecular formula C19H16N6O2 B11065661 2-methoxy-4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol

2-methoxy-4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol

Cat. No.: B11065661
M. Wt: 360.4 g/mol
InChI Key: PZTOKVRPRAYXBI-UDWIEESQSA-N
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Description

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy-methoxybenzaldehyde moiety linked to a phenyl-triazolo-pyridazinyl hydrazone structure, which contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine-6-yl hydrazine under controlled conditions. The reaction is often carried out in the presence of an acid catalyst and a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:

Scientific Research Applications

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE can be compared with other similar compounds, such as:

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE (6-OXO-3-(4-(PENTYLOXY)PHENYL)-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONE
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-methoxy-4-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H16N6O2/c1-27-16-11-13(7-8-15(16)26)12-20-21-17-9-10-18-22-23-19(25(18)24-17)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,21,24)/b20-12+

InChI Key

PZTOKVRPRAYXBI-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)O

Origin of Product

United States

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